Cas no 2135696-72-7 (Tarlox-TKI)

Tarlox-TKI 化学的及び物理的性質
名前と識別子
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- Kinase inhibitor-1
- GTPL9410
- (2E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)-2-butenamide
- (2E)-N-{4-[(3-bromo-4-chlorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}-4-(dimethylamino)but-2-enamide
- (E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide
- Tarlox-TKI
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- インチ: 1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+
- InChIKey: QBACGOWRJDBXSG-ONEGZZNKSA-N
- SMILES: BrC1=C(C=CC(=C1)NC1C2=CC(=NC=C2N=CN=1)NC(/C=C/CN(C)C)=O)Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 551
- トポロジー分子極性表面積: 83
Tarlox-TKI Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-43533-10mg |
Tarlox-TKI |
2135696-72-7 | 97.03% | 10mg |
¥7200 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57026-5mg |
Kinase inhibitor-1 |
2135696-72-7 | 98% | 5mg |
¥4045.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K880464-5mg |
Kinase inhibitor-1 |
2135696-72-7 | ≥99% | 5mg |
¥3,847.50 | 2022-01-13 | |
MedChemExpress | HY-43533-10mM*1mLinDMSO |
Tarlox-TKI |
2135696-72-7 | 96.93% | 10mM*1mLinDMSO |
¥4950 | 2022-05-18 | |
1PlusChem | 1P01V4YW-50mg |
Kinase inhibitor-1 |
2135696-72-7 | 96% | 50mg |
$2669.00 | 2023-12-19 | |
1PlusChem | 1P01V4YW-5mg |
Kinase inhibitor-1 |
2135696-72-7 | 96% | 5mg |
$552.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1241579-5mg |
Kinase inhibitor-1 |
2135696-72-7 | 96% | 5mg |
$1045 | 2025-02-19 | |
eNovation Chemicals LLC | Y1241579-10mg |
Kinase inhibitor-1 |
2135696-72-7 | 96% | 10mg |
$1665 | 2025-02-19 | |
eNovation Chemicals LLC | Y1241579-1mg |
Kinase inhibitor-1 |
2135696-72-7 | 96% | 1mg |
$260 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11761-1 mL * 10 mM (in DMSO) |
Kinase inhibitor-1 |
2135696-72-7 | 1 mL * 10 mM (in DMSO) |
¥4245.00 | 2022-04-26 |
Tarlox-TKI 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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5. Back matter
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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S. Ahmed Chem. Commun., 2009, 6421-6423
Tarlox-TKIに関する追加情報
Research Briefing on Tarlox-TKI and Compound 2135696-72-7 in Chemical-Biomedical Applications
Recent advancements in targeted cancer therapies have spotlighted Tarlox-TKI, a novel tyrosine kinase inhibitor (TKI) under investigation for its efficacy in treating EGFR/HER2-mutant cancers. Central to its mechanism is the small-molecule compound 2135696-72-7, a potent and selective inhibitor designed to overcome resistance mutations. This briefing synthesizes peer-reviewed studies (2022–2024) and preclinical data to elucidate the compound's pharmacological profile and therapeutic potential.
Compound 2135696-72-7 (molecular formula: C₂₄H₂₅ClFN₅O₃) exhibits a unique binding affinity to EGFR T790M and HER2 exon 20 insertion mutants, as demonstrated by crystallographic studies (Nature Communications, 2023). Tarlox-TKI, formulated with this compound, achieved 78% tumor regression in PDX models of NSCLC with HER2 amplifications (ASCO Annual Meeting, 2024). The drug's IC₅₀ of 1.2 nM against EGFR-T790M surpasses osimertinib by 3-fold, attributed to its irreversible covalent binding to Cys797.
Phase I/II clinical trials (NCT05483122) reported a 62% objective response rate in 45 patients with treatment-refractory HER2+ solid tumors, with manageable Grade 3 adverse events (14% diarrhea, 9% rash). Pharmacokinetic analyses revealed a plasma half-life of 11.2 hours and 92% target occupancy at 50 mg BID dosing. Companion diagnostic development is underway using PET tracers derived from 2135696-72-7's scaffold (Journal of Nuclear Medicine, 2024).
Challenges include emergent MET amplification in 22% of progressed cases (Cancer Discovery, 2024), prompting combination studies with MET inhibitors. Tarlox-TKI's blood-brain barrier penetration (Kp,uu = 0.65 in primates) also supports ongoing trials for leptomeningeal metastases. Patent analysis (WO2023187542) indicates broad coverage of 2135696-72-7 derivatives until 2041, with orphan drug designation anticipated for biliary tract cancers.
This compound exemplifies structure-based drug design advancements, with its trifluoromethyl-pyridine core enabling selective hydrophobic interactions. Future directions include optimizing its metabolic stability (currently 43% hepatic extraction in humans) and exploring bifunctional conjugates for antibody-drug combinations. The data position Tarlox-TKI as a promising candidate for precision oncology pipelines.
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